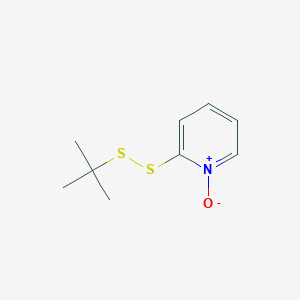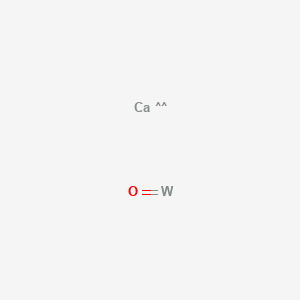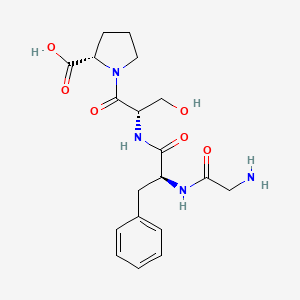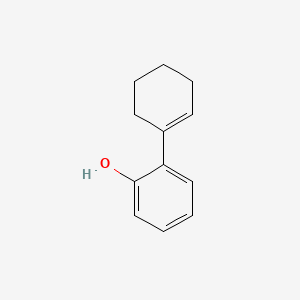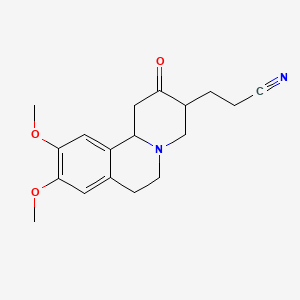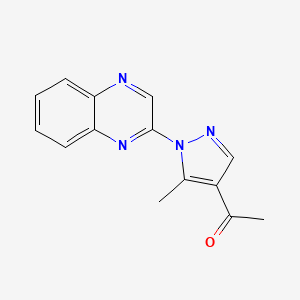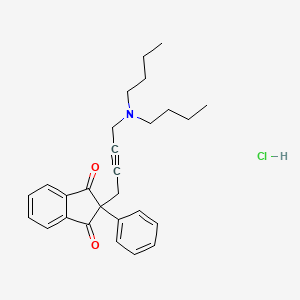
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride is a complex organic compound that belongs to the indandione family. Indandiones are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This particular compound is notable for its unique structure, which includes a dibutylamino group and a butynyl chain, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1,3-indandione with a suitable dibutylamino butynyl reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, palladium-catalyzed intramolecular carbonylative annulation has been used to synthesize similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The dibutylamino and butynyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another analogue used in medicinal chemistry and organic synthesis.
Indenopyridone: Known for its biological activities, including anticancer properties.
Uniqueness
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
22141-60-2 |
|---|---|
Formule moléculaire |
C27H32ClNO2 |
Poids moléculaire |
438.0 g/mol |
Nom IUPAC |
2-[4-(dibutylamino)but-2-ynyl]-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO2.ClH/c1-3-5-19-28(20-6-4-2)21-13-12-18-27(22-14-8-7-9-15-22)25(29)23-16-10-11-17-24(23)26(27)30;/h7-11,14-17H,3-6,18-21H2,1-2H3;1H |
Clé InChI |
CWXUXRGYNQGQCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC#CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


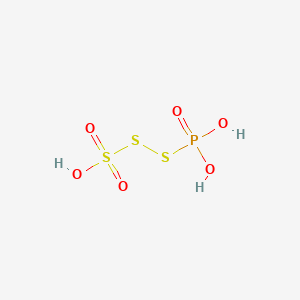

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
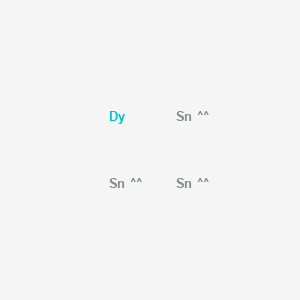
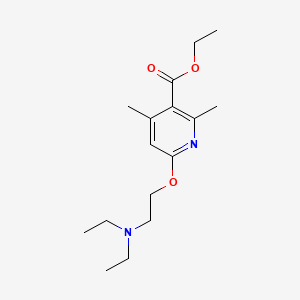

![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
